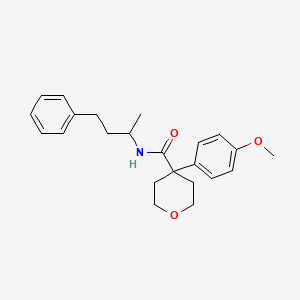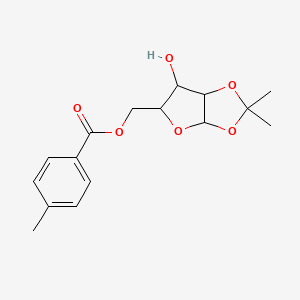![molecular formula C17H14FNO3 B11496328 5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11496328.png)
5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-fluoroindole with 4-methylbenzaldehyde under acidic conditions, followed by oxidation and cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and alkylating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 3-fluoro-4-hydroxy-5-methoxybenzaldehyde derivatives
Uniqueness
What sets 5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H14FNO3 |
|---|---|
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C17H14FNO3/c1-10-2-4-11(5-3-10)15(20)9-17(22)13-8-12(18)6-7-14(13)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |
InChI-Schlüssel |
OFVWDFVAATXMPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11496250.png)
![ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}propanoate](/img/structure/B11496254.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(4-methoxy-3,5-dimethylphenyl)prolinamide](/img/structure/B11496261.png)
![Ethyl 4-{[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-6-[(3-methylphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11496265.png)
![7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496271.png)
![Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate](/img/structure/B11496287.png)
![3,4-diamino-N,N'-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11496294.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11496300.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}furan-2-carboxamide](/img/structure/B11496316.png)

![Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate](/img/structure/B11496323.png)
![5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496334.png)
![N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide](/img/structure/B11496339.png)
